N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride

Description

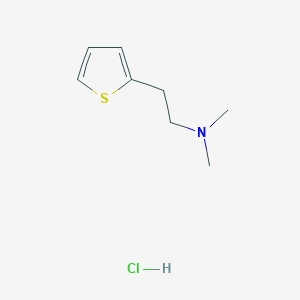

N,N-dimethyl-2-thiophen-2-ylethanamine hydrochloride is a tertiary amine compound featuring a thiophene ring substituted at the 2-position of an ethylamine backbone, with dimethyl groups on the nitrogen atom. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Synthesis of such compounds typically involves alkylation of thiophene derivatives with dimethylamine precursors under controlled conditions, as exemplified by methods in , where benzo[b]thiophene analogs are synthesized via substitution reactions .

Properties

CAS No. |

144235-89-2 |

|---|---|

Molecular Formula |

C8H14ClNS |

Molecular Weight |

191.72 g/mol |

IUPAC Name |

N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride |

InChI |

InChI=1S/C8H13NS.ClH/c1-9(2)6-5-8-4-3-7-10-8;/h3-4,7H,5-6H2,1-2H3;1H |

InChI Key |

WXLJRASEJDYXFZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CC=CS1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reductive Amination

Key Reaction: 2-Thiophenecarboxaldehyde + Dimethylamine → N,N-Dimethyl-2-thiophen-2-ylethanamine;hydrochloride

Method Overview

Reductive amination is a widely used method for synthesizing secondary and tertiary amines. For this compound, the reaction involves condensing 2-thiophenecarboxaldehyde with dimethylamine, followed by reduction to form the amine.

Stepwise Protocol

Aldehyde Synthesis :

Reductive Amination :

Yield and Optimization

| Reduction Method | Conditions | Yield | Reference |

|---|---|---|---|

| NaBH₃CN | THF, rt, 6–24 h | 85–90% | |

| Pd/C, H₂ | Ethanol, 45–60°C, 5 h | 75–80% |

Notes :

- NaBH₃CN is preferred for secondary amines due to its selectivity.

- Catalytic hydrogenation may require acidic conditions to protonate the imine intermediate.

N-Methylation of 2-Thiophenethanamine

Key Reaction: 2-Thiophenethanamine + Methylating Agent → this compound

Method Overview

This approach involves sequential or simultaneous methylation of a primary amine precursor.

Stepwise Protocol

Primary Amine Synthesis :

Methylation :

Advantages and Challenges

| Aspect | Details |

|---|---|

| Advantages | High regioselectivity; avoids complex catalysts. |

| Challenges | Requires strict anhydrous conditions; potential for over-methylation. |

Catalytic Hydrogenation of Nitriles

Key Reaction: 2-Thiophenecarbonitrile + CH₃NH₂ → this compound

Method Overview

This method leverages the reduction of nitriles to amines under hydrogenation conditions.

Stepwise Protocol

Nitrile Synthesis :

Hydrogenation :

Limitations

- Low Yield : Nitrile reduction often requires harsh conditions.

- Safety : Cyanide handling poses risks.

Industrial-Scale Synthesis via Alkylation

Key Reaction: 2-Thiophenethanamine + Methyl Chloride → this compound

Comparative Analysis of Methods

| Method | Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, THF | 85–90% | High selectivity, mild conditions | Requires anhydrous environment |

| N-Methylation | CH₃I, K₂CO₃, DMF | 70–75% | Simple, low-cost reagents | Over-methylation risk |

| Catalytic Hydrogenation | Pd/C, H₂, ethanol | 75–80% | Scalable for bulk production | High-pressure equipment required |

| Alkylation | CH₃Cl, NaOH, H₂O/CHCl₃ | 80–85% | High purity, industrial viability | Requires strong base handling |

Critical Research Findings

- Synthetic Routes :

- Catalyst Performance :

- Industrial Viability :

- Alkylation methods are preferred for large-scale synthesis due to cost-effectiveness and reproducibility.

Chemical Reactions Analysis

Reactivity of the Tertiary Amine

The dimethylamino group exhibits typical tertiary amine behavior:

-

Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts.

-

Acid-Base Reactions : The hydrochloride salt dissociates in aqueous solution to regenerate the free base at high pH.

Electrophilic Substitution on Thiophene

The thiophene ring is susceptible to electrophilic aromatic substitution (EAS):

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-thiophene derivative |

| Sulfonation | H₂SO₄, SO₃ | 5-Sulfo-thiophene derivative |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | 5-Halo-thiophene derivative |

Steric and electronic effects from the ethyl-dimethylamine chain may direct substitution to the 5-position of the thiophene.

Oxidation and Elimination

-

Oxidation : Tertiary amines are resistant to oxidation, but the thiophene sulfur may oxidize to sulfoxide or sulfone under strong oxidants (e.g., mCPBA).

-

Elimination : Under acidic conditions, β-hydrogen elimination could yield an alkene:

Coordination Chemistry

The dimethylamino group can act as a ligand in metal complexes. Example:

-

Reaction with Cu(II) salts to form coordination complexes, potentially enhancing catalytic activity in organic transformations.

Biological Interactions (Inferred)

Analogous to N,N-dimethyl-2-chloro-2-phenylethylamine (DMEA) , the compound may undergo hydrolysis to form reactive intermediates (e.g., aziridinium ions), though this is speculative without direct evidence.

Recommended Further Studies

-

Functionalization : Explore EAS on the thiophene ring.

-

Catalytic Applications : Investigate ligand behavior in transition-metal catalysis.

-

Biological Screening : Assess acetylcholinesterase inhibition potential, given structural similarities to DMEA.

For experimental validation, targeted synthesis and spectral characterization (NMR, MS) would be essential.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-2-thiophen-2-ylethanamine hydrochloride has been investigated for its potential therapeutic uses. Its structural characteristics allow it to act as a building block in the synthesis of biologically active compounds. Recent studies have highlighted its role in synthesizing novel heterocyclic compounds, which are crucial in drug development.

Case Study: Synthesis of Heterocycles

A notable application involves the use of N,N-dimethyl-2-thiophen-2-ylethanamine hydrochloride in the synthesis of various heterocyclic derivatives. These derivatives have shown promising biological activities, including antimicrobial and anticancer properties. For example, researchers have successfully coupled this compound with aromatic diazonium salts to yield hydrazonopropanals, which are precursors to more complex heterocycles with potential pharmacological effects .

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in creating asymmetric centers and functionalized molecules. Its ability to participate in various chemical reactions makes it a versatile component in synthetic methodologies.

Synthetic Pathways

Recent literature has documented several synthetic pathways utilizing N,N-dimethyl-2-thiophen-2-ylethanamine hydrochloride:

- Coupling Reactions : The compound can undergo coupling reactions with different electrophiles, leading to the formation of complex organic molecules. For instance, it has been used effectively in the synthesis of Schiff bases and other nitrogen-containing compounds .

- Chiral Synthesis : The introduction of chirality at specific positions within synthesized compounds has been achieved using this amine as a starting material. This is particularly relevant for developing pharmaceuticals that require stereochemical specificity .

Pharmacological Applications

The pharmacological potential of N,N-dimethyl-2-thiophen-2-ylethanamine hydrochloride is being explored for its therapeutic effects in various diseases. Its derivatives are being studied for their efficacy against inflammatory and infectious diseases.

Therapeutic Potential

Research indicates that derivatives of this compound exhibit significant antibacterial activity and potential anti-inflammatory effects. For example, studies have shown that certain derivatives interfere with biological pathways critical for pathogen survival, suggesting their utility as lead compounds in antibiotic development .

Chemical Properties and Safety

Understanding the chemical properties and safety profile of N,N-dimethyl-2-thiophen-2-ylethanamine hydrochloride is crucial for its application in research and industry. The compound is classified as a flammable liquid and may cause skin irritation upon contact . Proper handling and safety protocols must be followed when working with this chemical.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride involves its interaction with specific molecular targets. The thiophene ring plays a crucial role in its activity, allowing it to interact with various biological pathways. The compound may act on enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological and Toxicological Profiles

A. Antihistaminic Activity

- Diatrin demonstrates robust antihistaminic effects:

- Thenfadil shows lower acute toxicity than diphenhydramine in mice and hamsters but comparable efficacy to tripelennamine .

B. Antipsychotic Potential

- 2-phenylbenzo[b]thiophene-3-N,N-dimethylethanamine HCl is synthesized as an antipsychotic candidate, with structural similarities to neuroleptic agents .

Physicochemical Properties

Key Structural Influences on Activity

- Thiophene vs. Benzene Rings : Thiophene-containing compounds (e.g., Diatrin) show stronger antihistaminic effects than phenyl-substituted analogs, likely due to enhanced electron-rich interactions with histamine receptors .

- Ethylenediamine vs. Ethanamine Backbones : Ethylenediamine derivatives (e.g., Diatrin, Thenfadil) exhibit broader receptor modulation, while ethanamine derivatives (e.g., benzo[b]thiophene analogs) may target CNS pathways .

- Halogenation : Chloro-substituted analogs (e.g., 2-Chloro-N,N-dimethyl-2-phenylethanamine HCl) show altered pharmacokinetics but lack explicit efficacy data in the evidence .

Biological Activity

N,N-Dimethyl-2-thiophen-2-ylethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant data.

Chemical Structure and Properties

N,N-Dimethyl-2-thiophen-2-ylethanamine hydrochloride is characterized by its thiophene ring, which contributes to its biological properties. The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activities and receptor interactions.

1. Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene-based compounds have been tested against various bacterial strains. The antimicrobial efficacy is often assessed using disk diffusion methods or minimum inhibitory concentration (MIC) assays.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 8 |

| N,N-Dimethyl-2-thiophen-2-ylethanamine hydrochloride | Tested strains | Results pending |

Research indicates that the presence of electron-donating groups enhances the antimicrobial activity of thiophene derivatives, suggesting that modifications to the compound could improve efficacy against resistant strains .

2. Anticancer Activity

The anticancer potential of N,N-dimethyl-2-thiophen-2-ylethanamine hydrochloride has been explored through various in vitro assays. Compounds with similar structural motifs have shown cytotoxic effects against several cancer cell lines.

The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For example, studies have indicated that such compounds can inhibit key signaling pathways involved in cancer cell proliferation .

3. Neuroprotective Effects

Preliminary studies suggest that N,N-dimethyl-2-thiophen-2-ylethanamine hydrochloride may exhibit neuroprotective properties. These effects are hypothesized to arise from its ability to modulate neurotransmitter systems and protect against oxidative stress.

Case Study 1: Anticancer Activity in Leukemia Cells

A recent study investigated the effects of N,N-dimethyl-2-thiophen-2-ylethanamine hydrochloride on leukemia cell lines. The compound was found to induce significant cell death through apoptotic pathways, with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Antibacterial Efficacy

In another study, the antibacterial activity of thiophene derivatives was assessed against both Gram-positive and Gram-negative bacteria. N,N-Dimethyl-2-thiophen-2-ylethanamine hydrochloride exhibited notable activity, particularly against multi-drug resistant strains.

The biological activity of N,N-dimethyl-2-thiophen-2-ylethanamine hydrochloride is attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, leading to altered cellular functions.

2. Receptor Modulation: Interaction with neurotransmitter receptors could explain its neuroprotective effects.

3. Signaling Pathway Alteration: By modulating signaling pathways related to cell proliferation and apoptosis, the compound demonstrates potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-2-thiophen-2-ylethanamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-thiophen-2-ylethanamine with methylating agents (e.g., methyl iodide) in polar solvents like methanol or ethanol under reflux. Optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and reaction time (12–24 hours) . Purity can be enhanced using column chromatography with silica gel and eluents such as dichloromethane/methanol mixtures .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Validate intermediates using NMR (e.g., δ 2.2–2.5 ppm for N,N-dimethyl protons) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks at m/z corresponding to the molecular formula (C₈H₁₄ClNS·HCl, calculated m/z 227.15) .

- NMR : Confirm N,N-dimethyl groups via singlet peaks at δ 2.2–2.5 ppm in ¹H NMR and δ 35–45 ppm in ¹³C NMR .

Q. What are the primary research applications of this compound in drug discovery?

- Applications : It serves as a precursor for synthesizing structurally diverse libraries via alkylation or ring-closure reactions. For instance, coupling with thiazole or indole derivatives can yield novel bioactive molecules with potential receptor-binding activity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported synthetic yields?

- Approach : Compare reaction pathways (e.g., SN2 vs. elimination side reactions) using kinetic studies and DFT calculations. For example, steric hindrance from the thiophene ring may reduce nucleophilic substitution efficiency, necessitating alternative catalysts (e.g., phase-transfer catalysts) .

- Data Reconciliation : Analyze impurities (e.g., unreacted starting materials) via LC-MS and cross-reference with pharmacopeial standards (e.g., EP impurity profiles) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- In Silico Methods :

- Molecular Docking : Use PubChem 3D conformers (e.g., InChI Key

VJJZXQCIDAQYNQ-UHFFFAOYSA-N) to model interactions with targets like serotonin receptors . - ADMET Prediction : Tools like SwissADME can estimate logP (~2.5), blood-brain barrier permeability, and CYP450 inhibition risks .

Q. How do storage conditions impact the compound’s stability in long-term studies?

- Stability Protocol : Store at −20°C in airtight, light-protected containers. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and quantify hydrolytic byproducts (e.g., free thiophene derivatives) using GC-MS .

Q. What methodologies assess the compound’s cytotoxicity in vitro?

- Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.